Anthracene, 9-(9-phenanthrenyl)-
Overview
Description
Anthracene, 9-(9-phenanthrenyl)-: is a polycyclic aromatic hydrocarbon composed of anthracene and phenanthrene units. It is known for its unique structural properties and is used in various scientific and industrial applications. The compound has a molecular formula of C28H18 and a molecular weight of 354.44 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anthracene, 9-(9-phenanthrenyl)- typically involves the functionalization of anthracene and phenanthrene derivatives. One common method is the Suzuki/Sonogashira cross-coupling reaction , which allows for the formation of carbon-carbon bonds between the anthracene and phenanthrene units . This reaction is usually carried out in the presence of a palladium catalyst and a base, under inert conditions.
Industrial Production Methods: Industrial production of Anthracene, 9-(9-phenanthrenyl)- often involves large-scale preparation of 9-hydroxyphenanthrene from coal tar, followed by regioselective functionalization . This method ensures high yields and purity, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: Anthracene, 9-(9-phenanthrenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenyl ketal and 9-fluorenones.
Reduction: Reduction reactions can modify the aromatic rings, leading to different derivatives.
Substitution: Substitution reactions, such as halogenation or nitration, can introduce functional groups into the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
- Phenanthrenyl ketal
- 9-Fluorenones
- Halogenated derivatives
Scientific Research Applications
Anthracene, 9-(9-phenanthrenyl)- has a wide range of applications in scientific research, including:
- Chemistry: Used as a building block for the synthesis of more complex organic molecules .
- Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
- Medicine: Studied for its potential therapeutic applications, including anticancer properties.
- Industry: Utilized in the production of dyes, organic semiconductors, and other advanced materials .
Mechanism of Action
The mechanism of action of Anthracene, 9-(9-phenanthrenyl)- involves its interaction with molecular targets through π-π stacking interactions and hydrophobic effects. These interactions can influence various biological pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene
Comparison: Anthracene, 9-(9-phenanthrenyl)- is unique due to its combination of anthracene and phenanthrene units, which provides distinct photophysical and electrochemical properties . Compared to other anthracene derivatives, it exhibits higher thermal stability and a larger Stokes shift, making it particularly valuable for applications requiring high-performance materials .
Properties
IUPAC Name |
9-anthracen-9-ylphenanthrene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18/c1-4-12-22-21(11-1)18-27(26-16-8-7-15-25(22)26)28-23-13-5-2-9-19(23)17-20-10-3-6-14-24(20)28/h1-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZKDLILLKHBFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC5=CC=CC=C5C6=CC=CC=C64 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80757282 | |
Record name | 9-(Anthracen-9-yl)phenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80757282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91586-10-6 | |
Record name | 9-(Anthracen-9-yl)phenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80757282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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